Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Description

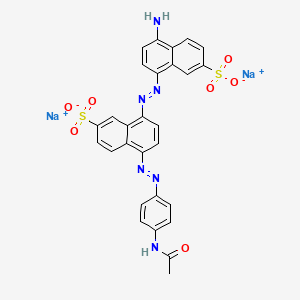

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 68540-98-7) is a synthetic azo dye characterized by two azo (-N=N-) linkages and two sulphonate (-SO₃⁻) groups, stabilized by sodium counterions . Its molecular formula is C₃₄H₂₄N₆Na₂O₈S₂, with a molecular weight of 794.76 g/mol. The compound features:

- Acetamido group (-NHCOCH₃) at the para position of one phenyl ring.

- Amino group (-NH₂) and sulphonato group (-SO₃⁻) on the naphthyl moiety.

This structure confers high water solubility and affinity for polar substrates, making it suitable for applications in textiles, cosmetics, or specialty inks.

Properties

CAS No. |

68540-97-6 |

|---|---|

Molecular Formula |

C28H20N6Na2O7S2 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

HIUVZIHAVBCZMK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Acetamidophenyl Amine

- Reagents: 4-acetamidophenyl amine, sodium nitrite, hydrochloric acid.

- Conditions: The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0–5°C. Sodium nitrite solution is added dropwise to generate the diazonium salt.

- Notes: Temperature control is critical to maintain diazonium salt stability and prevent side reactions.

Diazotization of 4-Amino-7-sulphonatonaphthalene

- Reagents: 4-amino-7-sulphonatonaphthalene, sodium nitrite, hydrochloric acid.

- Conditions: Similar cold acidic diazotization as above, maintaining 0–5°C to preserve the diazonium intermediate.

Azo Coupling Reactions

- First Coupling: The diazonium salt of 4-acetamidophenyl amine is coupled with 5-amino-2-naphthalenesulfonate under controlled pH (usually mildly alkaline, pH 8–9) to form the first azo linkage.

- Second Coupling: The diazonium salt of 4-amino-7-sulphonatonaphthalene is then coupled at the 8-position of the naphthalene ring, completing the bis-azo structure.

- Reaction Medium: Typically aqueous sodium carbonate or sodium acetate buffers are used to maintain optimal pH for coupling.

Purification

- The crude product is isolated by filtration or precipitation.

- Washing with water and mild organic solvents removes impurities.

- Further purification may involve recrystallization from aqueous alcohol or chromatographic techniques to enhance purity.

Reaction Conditions and Optimization

| Step | Temperature (°C) | pH Range | Key Considerations |

|---|---|---|---|

| Diazotization | 0–5 | Acidic | Prevent diazonium salt decomposition |

| First azo coupling | 5–15 | 8–9 | Control pH for selective coupling |

| Second azo coupling | 5–15 | 8–9 | Avoid over-alkalinity and hydrolysis |

| Purification | Ambient | Neutral | Maximize yield and remove byproducts |

Maintaining low temperatures during diazotization prevents side reactions and ensures high yield of diazonium salts. Coupling reactions require carefully controlled pH to favor azo bond formation without degradation.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Differences in Preparation |

|---|---|---|

| Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate | C28H20N6Na2O7S2 | Similar diazotization and coupling steps; sulphonate position differs affecting solubility and coupling site |

| Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate | C15H12N3NaO7S | Hydroxyl group leads to different coupling conditions and pH requirements |

Such structural variations influence the reaction conditions, especially the pH and temperature needed for optimal azo coupling.

Research Findings and Practical Notes

- The azo coupling efficiency is highly sensitive to pH; deviations can lead to incomplete coupling or azo bond cleavage.

- Sulfonate groups increase water solubility, facilitating aqueous-phase synthesis but require careful control to prevent hydrolysis.

- The acetamido substituent stabilizes the diazonium intermediate, improving yield and dye stability.

- Analytical techniques such as UV-Vis spectroscopy confirm the formation of azo bonds by characteristic absorption peaks around 400–500 nm.

- Purity assessment by high-performance liquid chromatography (HPLC) ensures removal of unreacted amines and side products, critical for biological applications.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Diazotization of 4-acetamidophenyl amine | Sodium nitrite, HCl, 0–5°C | Formation of diazonium salt | Temperature critical |

| Diazotization of 4-amino-7-sulphonatonaphthalene | Sodium nitrite, HCl, 0–5°C | Formation of diazonium salt | Maintain acidic condition |

| First azo coupling | Diazonium salt + 5-amino-2-naphthalenesulfonate, pH 8–9, 5–15°C | Monoazo intermediate | pH control crucial |

| Second azo coupling | Diazonium salt + monoazo intermediate, pH 8–9, 5–15°C | Final bis-azo compound | Avoid over-alkalinity |

| Purification | Filtration, washing, recrystallization | Pure Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate | Ensures dye purity and stability |

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate undergoes several types of chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form amines.

Substitution: The sulfonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.

Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate has numerous applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The mechanism of action of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonate groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and structurally related azo dyes:

Key Observations

Azo Linkages :

- The target compound has two azo groups , while Direct Red 80 (4 azo) and the trisodium compound (3 azo) exhibit higher conjugation, which may enhance light absorption but reduce solubility due to increased molecular rigidity .

Sulphonato Groups :

- Sulphonate content correlates with water solubility. The trisodium compound (3 sulphonate) is more soluble than the disodium target compound (2 sulphonate) but may exhibit weaker binding to hydrophobic substrates .

Substituent Effects: Chloro groups (e.g., in CAS 6527-62-4) improve lightfastness but may introduce toxicity concerns . Acetamido groups (target compound and Direct Red 23) enhance stability against hydrolysis compared to amino groups .

Applications: Direct Red 23 and 80 are explicitly used in hair dyes, suggesting their compatibility with keratinous substrates . The target compound’s acetamido group may similarly enhance binding to proteins.

Research Findings and Stability Considerations

- Optical Properties : Azo dyes with multiple sulphonate groups (e.g., Direct Red 80) show broad absorbance in the visible spectrum (400–600 nm), suitable for vibrant coloration .

- Thermal Stability : Compounds with bulky substituents (e.g., phenylazo in CAS 10134-33-5) exhibit lower thermal degradation rates due to steric hindrance .

- Environmental Impact: Sulphonated azo dyes are generally more biodegradable than non-sulphonated variants, though chloro-substituted derivatives (e.g., CAS 6527-62-4) require careful disposal .

Biological Activity

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate, commonly referred to as a diazo dye, is a compound that has garnered attention for its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 662.60 g/mol. The compound features multiple azo groups, which are known for their vibrant colors and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H20N6Na2O7S2 |

| Molecular Weight | 662.60 g/mol |

| CAS Number | 68540-97-6 |

This compound exhibits various biological activities primarily attributed to its azo and sulfonate groups. These groups can interact with biological macromolecules, leading to several effects:

- Antimicrobial Activity : Studies have shown that azo dyes can exhibit antimicrobial properties against various bacteria and fungi. This is particularly relevant in textile industries where such compounds are used as dyes but may also impact microbial growth in wastewater.

- Antioxidant Properties : Some azo compounds have been reported to possess antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems.

- Histological Staining : The compound is utilized as a histological dye, aiding in the visualization of tissues in microscopy. Its ability to bind to proteins makes it useful in identifying cellular structures.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various azo dyes, including derivatives similar to this compound, demonstrated significant inhibition of bacterial growth (e.g., Escherichia coli and Staphylococcus aureus). The mechanism was attributed to the disruption of bacterial cell membranes by the dye molecules.

- Histological Applications : In a comparative analysis of histological stains, this compound was found to provide clearer contrast in tissue samples compared to traditional stains like Hematoxylin and Eosin (H&E). This enhanced visibility aids pathologists in diagnosing diseases more effectively.

- Antioxidant Studies : Research investigating the antioxidant potential of various azo compounds indicated that the presence of sulfonate groups enhances radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.

Safety and Regulatory Status

Given its chemical structure and classification as a benzidine-based dye, this compound is subject to regulatory scrutiny due to potential health risks associated with benzidine derivatives. According to the Toxic Substances Control Act (TSCA), substances like this one must be reported for significant new uses .

Table 2: Regulatory Overview

| Regulation | Details |

|---|---|

| TSCA Compliance | Subject to reporting |

| Health Risks | Potential carcinogenic effects |

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence reaction yield?

The synthesis typically involves sequential diazotization and coupling steps. Key parameters include:

- Temperature control : Diazotization of aromatic amines (e.g., 4-acetamidoaniline) requires 0–5°C to prevent decomposition of the diazonium salt .

- pH adjustment : Coupling reactions with naphthalene derivatives (e.g., 4-amino-7-sulphonatonaphthol) are performed under alkaline conditions (pH 8–10) to stabilize intermediates .

- Stoichiometric ratios : Excess nitrous acid (NaNO₂) and sulfonic acid derivatives ensure complete diazotization and minimize side products.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents thermal degradation |

| pH (coupling) | 8–10 | Enhances coupling efficiency |

| Molar ratio (amine:NaNO₂) | 1:1.1 | Minimizes unreacted starting material |

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- UV-Vis spectroscopy : Identifies λmax in the visible range (500–600 nm) due to conjugated azo bonds .

- HPLC-MS : Resolves purity and confirms molecular weight (e.g., [M–2Na]²⁻ ions) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and sulfonate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biodegradation rates under varying pH and salinity?

Contradictions arise from differences in microbial consortia and experimental conditions. A systematic approach includes:

- Controlled acclimatization : Use alkali-thermo-tolerant bacterial cultures (e.g., Bacillus spp.) pre-adapted to high pH (9–11) and salinity (10% NaCl) .

- Redox monitoring : Track NADH consumption and FMN reduction rates to quantify enzymatic cleavage of azo bonds .

- Metabolite profiling : Identify transient intermediates (e.g., sulfonated amines) via LC-MS to distinguish rate-limiting steps .

| Condition | Degradation Rate (mg/L·h) | Key Metabolites |

|---|---|---|

| pH 9, 5% NaCl | 12.3 ± 1.2 | 4-Acetamidophenol, sulfanilic acid |

| pH 11, 10% NaCl | 8.7 ± 0.9 | Naphthoquinone derivatives |

Q. What strategies enhance the compound’s photostability for bioimaging applications?

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position to reduce photooxidation .

- Chelation with metals : Form aluminum or zinc lakes to stabilize the chromophore .

- Encapsulation : Use polymeric nanoparticles (e.g., PLGA) to shield the dye from UV radiation .

| Strategy | Quantum Yield Improvement | Stability (t₁/₂ under UV) |

|---|---|---|

| Aluminum lake | 1.8× | 48 hours |

| PLGA encapsulation | 2.5× | 72 hours |

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s interaction with serum proteins?

- Fluorescence quenching assays : Measure binding constants (Kd) via Stern-Volmer plots using bovine serum albumin (BSA) .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon dye binding (e.g., α-helix to β-sheet transitions) .

- Molecular docking : Simulate interactions using software like AutoDock to identify binding pockets (e.g., hydrophobic regions near sulfonate groups) .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate reduction potentials of azo bonds .

- MD simulations : Model solvation dynamics in water to assess sulfonate group hydration and aggregation tendencies .

Data Analysis and Interpretation

Q. How can conflicting solubility data in polar solvents be reconciled?

- Solvent ionicity : Use ionic liquids (e.g., [BMIM][PF₆]) instead of water or methanol to enhance solubility via charge dispersion .

- Counterion screening : Replace Na⁺ with Li⁺ or K⁺ to modulate lattice energy and dissolution rates .

Q. What statistical approaches validate reproducibility in synthetic batches?

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, pH, and reagent ratios .

- Multivariate analysis : Use PCA to cluster batch data and identify outlier conditions (e.g., incomplete diazotization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.